

clofazimine structure-activity relationship riminophenazine analogues

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Compound Focus: Clofazimine

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Introduction to Clofazimine and the Rationale for Analogues

Clofazimine (CFZ) is a riminophenazine antibiotic primarily used to treat leprosy and is being re-purposed for multidrug-resistant tuberculosis (MDR-TB) and other infections [1] [2]. However, its clinical utility is limited by significant drawbacks, including:

- **Extreme Lipophilicity:** Leading to very high log P values, an extremely long half-life (>70 days in humans), and tissue accumulation [2] [3].
- **Skin Pigmentation:** A direct result of its dye properties and tissue accumulation [3].
- **Other Adverse Events:** Recent pharmacovigilance data also associate CFZ with QT prolongation and respiratory failure [4].

To address these issues, recent research has focused on systematic Structure-Activity Relationship (SAR) studies to develop analogues with improved physicochemical properties, reduced side effects, and maintained or enhanced efficacy [1] [2] [3].

Key Structural Modifications and Analogues

The core structure of **clofazimine** allows for modifications at several sites. The table below summarizes the key analogues discussed in the recent literature and their performance against specific pathogens.

Analogue / Compound	Key Structural Modification	Target Pathogens & Potency (MIC/IC ₅₀)	Key Improvements / Findings
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| **Clofazimine (CFZ)** [1] [2] | Reference compound | *M. tuberculosis* H37Rv: MIC₉₀ = 0.25 μM [3] *M. avium* MAC101: MIC = 0.06 μM [1] *N. gonorrhoeae*: MIC = 0.94 μM [1] | — | | **Compound 2** [1] | Oxime derivative (replacement of dimethylamine with oxime) | *N. gonorrhoeae*: MIC = **0.03 μM** (30-fold improvement over CFZ) [1] | Significant potency improvement against a multi-drug resistant *N. gonorrhoeae* strain [1]. | | **Compound 13** [1] | Aminoxy acetic acid with glycine extension | *M. avium* MAC101: MIC = **0.12 μM** (comparable to CFZ) [1] | Most active analogue against NTM in the series; showed moderate activity against clinical *M. avium* and *M. abscessus* strains [1]. | | **Compound 25** [3] | C2 pyridylamino substitution (replacement of phenyl with pyridyl) | *M. tuberculosis* H37Rv: MIC₉₀ = **0.07 μM** (3.6-fold improvement over CFZ) [3] | > Reduced log P (3.43 vs. 5.43 for CFZ) > Superior in vivo efficacy in a mouse TB model > Shorter half-life and reduced tissue pigmentation [3] | | **BDM1 (Series reported in [2])** | Not specified (from a series of 12 prioritized, more water-soluble analogs) | *M. tuberculosis* H37Rv: Enhanced in vitro activity vs. CFZ [2] | > Superior efficacy in a murine model of acute TB > Shorter half-lives in mice, suggesting less accumulation [2] | | **Clofazimine (Antiviral Activity)** [5] [6] | Native compound against viruses | Porcine Epidemic Diarrhea Virus (PEDV): IC₅₀ = **0.1364 μM** (RdRp inhibition) [5] [6] | Binds spike protein and RdRp; inhibits multiple stages of viral cycle; effective in combination with nucleoside analogs [5] [6]. |

Detailed Experimental Protocols from Cited Studies

For researchers seeking to replicate or build upon these findings, here is a summary of the key experimental methodologies used in the cited works.

1. Protocol for Determining Minimum Inhibitory Concentration (MIC) against Mycobacteria This standard microdilution method is detailed in [2] and widely used.

- **Method:** Microplate Alamar Blue Assay (MABA) [2].
- **Procedure:**

- **Inoculum Preparation:** *M. tuberculosis* strains are grown to late log phase, washed, and passed through an 8- μ m filter to remove clumps. Aliquots are frozen at -80°C [2].
- **Drug Dilution:** Two-fold serial dilutions of the riminophenazine analogs are prepared in a 96-well plate containing 7H9 broth supplemented with ADC and Tween 80 [2].
- **Inoculation and Incubation:** Each well is inoculated with $\sim 2 \times 10^5$ CFU of bacteria and incubated at 37°C for 7 days [2].
- **Detection:** Alamar Blue reagent and Tween 80 are added to the plates, which are incubated for another 16-24 hours. Fluorescence is measured (Ex 530 nm / Em 590 nm) [2].
- **MIC Definition:** The MIC is defined as the lowest concentration that effects a reduction in fluorescence of $\geq 90\%$ compared to the bacterium-only controls [2].

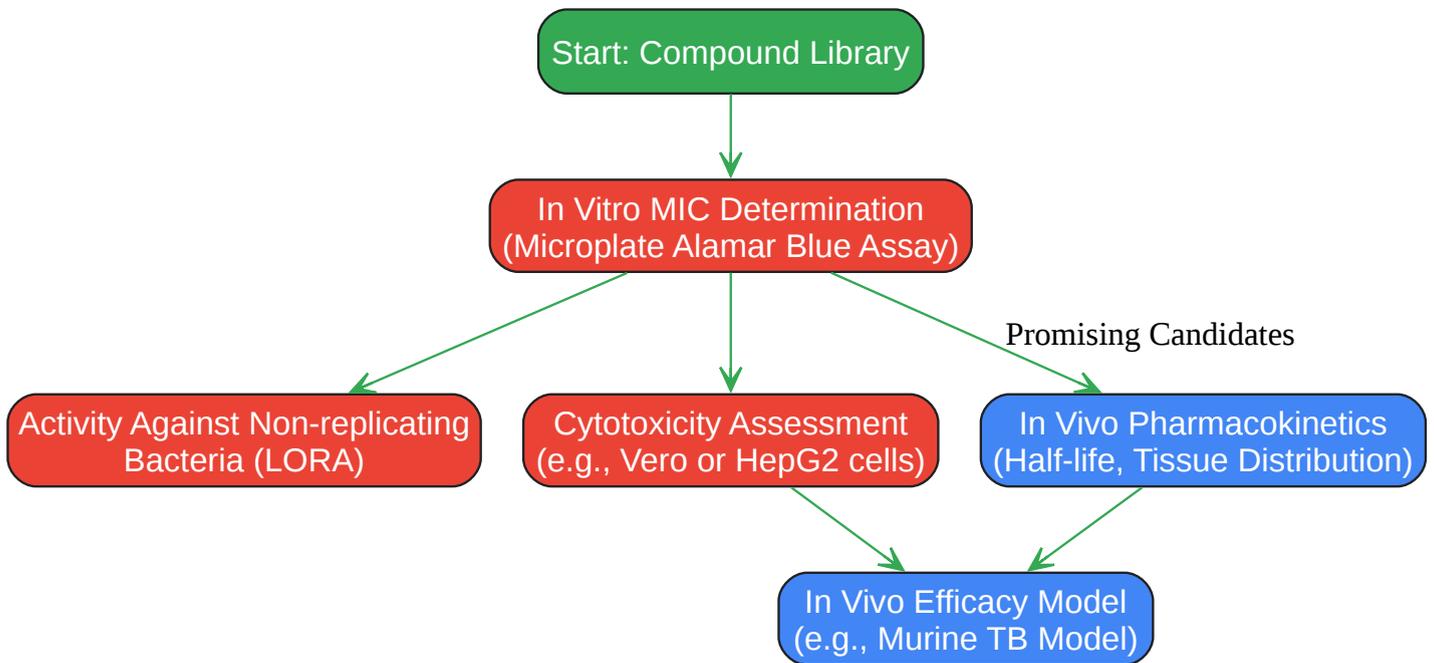
2. Protocol for Low-Oxygen-Recovery Assay (LORA) This assay, described in [2], tests activity against non-replicating (persister) bacteria.

- **Purpose:** To mimic the hypoxic environment in TB lesions and identify compounds active against non-replicating *M. tuberculosis* [2].
- **Procedure:**
 - **Hypoxic Culture:** Bacteria are cultured under low-oxygen conditions for a specified period to induce a non-replicating state [2].
 - **Drug Exposure:** The non-replicating cultures are exposed to the test compounds [2].
 - **Re-oxygenation and Recovery:** The cultures are re-oxygenated and allowed to recover in fresh medium. The number of viable bacteria that resume replication is quantified [2].
 - **Analysis:** Activity is determined by the compound's ability to reduce the number of recoverable bacteria compared to an untreated control [2].

3. Protocol for Cytotoxicity Assessment This method is used to determine the selectivity index of the compounds.

- **Cell Line:** Vero cells (African green monkey kidney cells) or human hepatocyte cell lines (e.g., HepG2) [1] [2].
- **Procedure:**
 - **Cell Seeding:** Cells are seeded in 96-well plates and incubated until confluent [2].
 - **Drug Exposure:** Cells are exposed to serial dilutions of the test compounds for 48 hours [1] [2].
 - **Viability Measurement:** Cell viability is assessed using colorimetric assays like CCK-8 [6]. A toxicity score can also be calculated based on absorbance readings to quantify cellular damage [1].

The following workflow diagram illustrates the typical progression of these key experiments from in vitro screening to in vivo evaluation.



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Beyond Antibacterial Activity: Emerging Applications

Recent studies highlight the potential of **clofazimine** and its analogues beyond their traditional antimicrobial use.

- **Antiviral Activity:** CFZ exhibits highly efficient antiviral activity against Porcine Epidemic Diarrhea Virus (PEDV), a coronavirus. It directly inactivates the virus, inhibits the RNA-dependent RNA polymerase (RdRp), and disrupts multiple stages of the viral life cycle [5] [6]. Its combination with nucleoside analogs shows an enhanced effect [6].
- **Oncology Immunomodulation:** A high-throughput screen of FDA-approved drugs identified CFZ as a potent third agent to optimize dual anti-PD-1 and anti-CTLA-4 immunotherapy. It uniquely combines two benefits: it potentiates the antitumor efficacy of immunotherapy by promoting E2F1 activation in CD8+ T cells and simultaneously reduces immune-related adverse events by counteracting pathogenic Th17 cells [7].
- **Prostate Cancer:** Preclinical studies show that CFZ is effective against drug-resistant prostate cancer cell lines, both as a single agent and in combination with docetaxel. It modulates non-coding RNAs associated with tumor progression and drug resistance, upregulates apoptosis and ER stress pathways, and reduces cancer stemness [8].

Conclusion and Research Outlook

The ongoing SAR research into riminophenazines is yielding promising candidates that directly address the limitations of **clofazimine**. The strategic introduction of hydrophilic groups, such as oximes, carboxylic acids, and pyridyl substitutions, has successfully generated analogues with:

- **Improved Physicochemical Properties** (lower log P) [3].
- **Enhanced Potency** against a range of bacterial, mycobacterial, and even viral targets [1] [3].
- **A More Favorable Pharmacokinetic Profile** (shorter half-life), which may lead to reduced tissue accumulation and skin pigmentation [2] [3].

The discovery of novel immunomodulatory and anticancer mechanisms further expands the potential therapeutic applications of this drug class [7] [8]. The continued development of these analogues, particularly the C2 pyridylamino series and other water-soluble derivatives, holds significant promise for delivering a new generation of safer and more effective riminophenazine-based therapies.

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